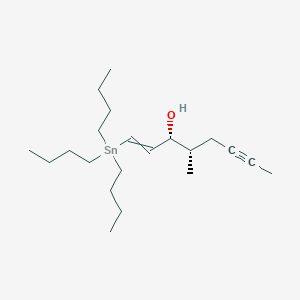![molecular formula C15H14O3S B12527660 Benzoic acid, 2-[(2-hydroxy-2-phenylethyl)thio]- CAS No. 821768-48-3](/img/structure/B12527660.png)
Benzoic acid, 2-[(2-hydroxy-2-phenylethyl)thio]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 2-[(2-hydroxy-2-phenylethyl)thio]-: is an organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of a benzoic acid moiety attached to a 2-hydroxy-2-phenylethylthio group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 2-[(2-hydroxy-2-phenylethyl)thio]- can be achieved through several synthetic routes. One common method involves the reaction of benzoic acid with 2-hydroxy-2-phenylethylthiol in the presence of a suitable catalyst. The reaction conditions typically include:
Temperature: The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Catalyst: A catalyst such as sulfuric acid or hydrochloric acid is often used to promote the reaction.
Solvent: The reaction is typically conducted in an organic solvent such as ethanol or methanol to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of Benzoic acid, 2-[(2-hydroxy-2-phenylethyl)thio]- may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 2-[(2-hydroxy-2-phenylethyl)thio]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or alcohol derivatives.
Substitution: The compound can undergo substitution reactions where the benzoic acid moiety or the 2-hydroxy-2-phenylethylthio group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents such as halogens, alkyl halides, or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or alcohols.
Aplicaciones Científicas De Investigación
Benzoic acid, 2-[(2-hydroxy-2-phenylethyl)thio]- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a component in pharmaceutical formulations.
Industry: The compound is used in the production of specialty chemicals, polymers, and other industrial products.
Mecanismo De Acción
The mechanism of action of Benzoic acid, 2-[(2-hydroxy-2-phenylethyl)thio]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: It may interact with enzymes, receptors, or other proteins to modulate their activity.
Pathways Involved: The compound may influence various biochemical pathways, such as oxidative stress pathways, signaling cascades, or metabolic processes.
Comparación Con Compuestos Similares
Benzoic acid, 2-[(2-hydroxy-2-phenylethyl)thio]- can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
- Benzoic acid, 2-phenylethyl ester
- Benzoic acid, 2-amino-, 2-phenylethyl ester
Compared to these compounds, Benzoic acid, 2-[(2-hydroxy-2-phenylethyl)thio]- possesses unique structural features and chemical properties that may confer distinct advantages in specific applications.
Propiedades
Número CAS |
821768-48-3 |
|---|---|
Fórmula molecular |
C15H14O3S |
Peso molecular |
274.3 g/mol |
Nombre IUPAC |
2-(2-hydroxy-2-phenylethyl)sulfanylbenzoic acid |
InChI |
InChI=1S/C15H14O3S/c16-13(11-6-2-1-3-7-11)10-19-14-9-5-4-8-12(14)15(17)18/h1-9,13,16H,10H2,(H,17,18) |
Clave InChI |
ZQENERHCKUORHM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(CSC2=CC=CC=C2C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(Cyclohexylideneamino)oxy]propanenitrile](/img/structure/B12527586.png)
![2H,3H-Oxeto[3,2-D]pyrrolo[1,2-A]azepine](/img/structure/B12527590.png)

![N-[4-(benzenesulfonamidomethyl)-4-ethyloctyl]benzenesulfonamide](/img/structure/B12527612.png)
![1-{2-[(4-Methoxyphenyl)tellanyl]ethyl}pyrrolidine](/img/structure/B12527623.png)




![N-{[(2S)-Pyrrolidin-2-yl]methyl}methanesulfonamide](/img/structure/B12527643.png)

![1-(7-Oxabicyclo[4.1.0]hepta-2,4-dien-1-yl)ethan-1-one](/img/structure/B12527654.png)

![6-[(1S)-1-phenylethyl]-6-azabicyclo[3.1.0]hexane](/img/structure/B12527679.png)
